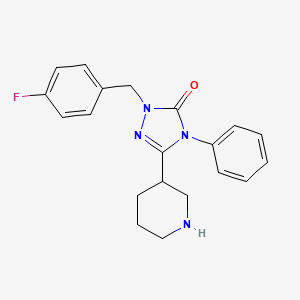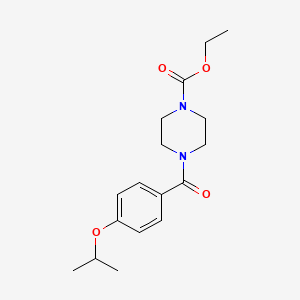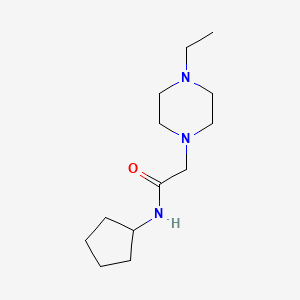![molecular formula C21H18N4O2 B5479896 1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5479896.png)
1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1’-(quinoxalin-5-ylcarbonyl)spiro[indole-3,3’-piperidin]-2(1H)-one” is a complex organic molecule that likely contains a quinoxalinone core structure, a spiro[indole-3,3’-piperidin] moiety, and a carbonyl group . Quinoxalinones are known for their diverse biological activities and chemical properties .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps. For instance, the direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has been reported . This process includes arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2(1H)-ones . Another method involves the Pd-catalyzed direct C(sp2)–H bond carbonylation of the C2 position of indole .Molecular Structure Analysis
The molecular structure of “1’-(quinoxalin-5-ylcarbonyl)spiro[indole-3,3’-piperidin]-2(1H)-one” is likely to be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
Quinoxalin-2(1H)-ones can undergo a variety of chemical reactions. For example, they can be functionalized at the C3 position via C–H bond activation . They can also undergo phosphonation under visible light conditions at room temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of “1’-(quinoxalin-5-ylcarbonyl)spiro[indole-3,3’-piperidin]-2(1H)-one” would depend on its exact structure. Quinoxalin-2(1H)-ones are known for their diverse biological activities and chemical properties .Mechanism of Action
The mechanism of action of “1’-(quinoxalin-5-ylcarbonyl)spiro[indole-3,3’-piperidin]-2(1H)-one” is likely to be complex and would depend on its exact structure and the biological system in which it is studied. For instance, the C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation is thought to proceed via a radical mechanism .
Future Directions
The future directions for research on “1’-(quinoxalin-5-ylcarbonyl)spiro[indole-3,3’-piperidin]-2(1H)-one” could include further exploration of its synthesis, characterization, and potential applications. Given the diverse biological activities and chemical properties of quinoxalin-2(1H)-ones , there may be potential for this compound in medicinal, pharmaceutical, and agricultural applications .
Properties
IUPAC Name |
1'-(quinoxaline-5-carbonyl)spiro[1H-indole-3,3'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-19(14-5-3-8-17-18(14)23-11-10-22-17)25-12-4-9-21(13-25)15-6-1-2-7-16(15)24-20(21)27/h1-3,5-8,10-11H,4,9,12-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIAQVCMFUBTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=C4C(=CC=C3)N=CC=N4)C5=CC=CC=C5NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(1-cyclohexen-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5479823.png)
![ethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5479831.png)
![(5E)-5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5479835.png)
![3-[(3-ethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5479837.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5479840.png)
![(5E)-5-[[3-ethoxy-4-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5479861.png)
![3-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenol](/img/structure/B5479863.png)

![2-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5479879.png)
![(3S)-1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}pyrrolidin-3-ol](/img/structure/B5479890.png)
![3-[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]propanoic acid](/img/structure/B5479891.png)


![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5479911.png)
